molecular formula C15H18F3NO4 B8387209 1-Ethoxycarbonyl-4-(4-trifluoromethoxyphenoxy)piperidine

1-Ethoxycarbonyl-4-(4-trifluoromethoxyphenoxy)piperidine

Cat. No. B8387209
M. Wt: 333.30 g/mol
InChI Key: ISMFYCKMEBGHOX-UHFFFAOYSA-N
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Patent
US08552188B2

Procedure details

Potassium hydroxide (10.7 g) was heated to 100° C., and dissolved in isobutanol (15 mL). An isobutanol (25 mL) solution of 1-ethoxycarbonyl-4-(4-trifluoromethoxyphenoxy)piperidine (12.03 g) was dropwise added thereto while noticing generation of carbon dioxide gas. After the dropwise addition, the mixture was heated and stirred at 100° C. for 2 hours; then the solvent was concentrated; and toluene (40 mL) was added to the obtained residue. The toluene solution was washed with water (40 mL×2), and then the solvent was concentrated under reduced pressure to obtain a target compound as a light orange solid substance. The yield amount was 5.73 g (98% based on trifluoromethoxyphenol).
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
12.03 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].C(OC([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[CH:19][C:18]([O:21][C:22]([F:25])([F:24])[F:23])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=O)C.C(=O)=O>C(O)C(C)C>[F:25][C:22]([F:23])([F:24])[O:21][C:18]1[CH:19]=[CH:20][C:15]([O:14][CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[CH:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C(C)C)O
Step Four
Name
Quantity
12.03 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)OC1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(C(C)C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CONCENTRATION
Type
CONCENTRATION
Details
then the solvent was concentrated
ADDITION
Type
ADDITION
Details
and toluene (40 mL) was added to the obtained residue
WASH
Type
WASH
Details
The toluene solution was washed with water (40 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(OC1=CC=C(OC2CCNCC2)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.